molecular formula C21H14F3N3O B12387952 N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine

N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine

Cat. No.: B12387952
M. Wt: 381.3 g/mol
InChI Key: CAIODVXPWNFDFE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ND-011992 involves the preparation of a quinazoline scaffold, followed by the introduction of specific functional groups to achieve the desired inhibitory properties. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ND-011992 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: ND-011992 can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ND-011992 has several scientific research applications, including:

Mechanism of Action

ND-011992 exerts its effects by inhibiting quinone reductases and quinol oxidases. These enzymes are involved in the respiratory chain of bacteria, playing a crucial role in energy metabolism. By inhibiting these enzymes, ND-011992 disrupts the production of ATP, leading to the death of bacterial cells. The compound specifically targets respiratory complex I, bo3 oxidase, bd-I oxidase, and bd-II oxidase, with varying degrees of inhibitory activity .

Comparison with Similar Compounds

ND-011992 is unique in its selective inhibition of both quinone reductases and quinol oxidases. Similar compounds include:

    Telacebec (Q203): An inhibitor of the cytochrome bcc:aa3 terminal oxidase.

    Clofazimine: An inhibitor of NADH dehydrogenase.

    Bedaquiline: An inhibitor of the mycobacterial F1F0 ATP synthase.

Compared to these compounds, ND-011992 offers a broader range of inhibition, targeting multiple components of the respiratory chain. This makes it particularly effective in combination therapies for tuberculosis .

Properties

Molecular Formula

C21H14F3N3O

Molecular Weight

381.3 g/mol

IUPAC Name

N-[4-[4-(trifluoromethyl)phenoxy]phenyl]quinazolin-4-amine

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)27-20-18-3-1-2-4-19(18)25-13-26-20/h1-13H,(H,25,26,27)

InChI Key

CAIODVXPWNFDFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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